molecular formula C14H13KN4O2 B13267349 potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione

potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione

Cat. No.: B13267349
M. Wt: 308.38 g/mol
InChI Key: RVJNTHTVKOYDGE-UHFFFAOYSA-M
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Description

Potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl and ethyl groups under controlled conditions. The reaction often requires the use of strong bases such as potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione is unique due to its specific benzyl and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione is a purine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a unique structure featuring both benzyl and ethyl groups, exhibits various biological effects that are significant for therapeutic developments.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O2C_{14}H_{16}N_{4}O_{2}. Its structural attributes include a bicyclic purine framework, which is fundamental to its biological activity.

Anticonvulsant Properties

Research indicates that this compound demonstrates anticonvulsant properties. In animal models, it has been shown to reduce the frequency and severity of seizures, suggesting its potential use in treating epilepsy.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines. This mechanism could make it beneficial in conditions characterized by chronic inflammation.

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties, particularly against the hepatitis B virus. The compound has been studied for its ability to inhibit viral replication in vitro, indicating its potential as a therapeutic agent for viral infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways and viral replication.
  • Receptor Modulation : It could interact with various receptors in the central nervous system, contributing to its anticonvulsant effects.
  • Cytokine Regulation : By modulating cytokine levels, it may reduce inflammation and improve outcomes in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
3-BenzylxanthineStructureKnown for caffeine-like effects
7-EthyltheophyllineStructureUsed as a bronchodilator
8-AminotheophyllineStructureExhibits anti-inflammatory properties

This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other purine derivatives.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Animal Model Studies : In a controlled study involving rats with induced seizures, administration of the compound resulted in a significant reduction in seizure duration and frequency compared to control groups.
  • Inflammation Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), the compound showed a dose-dependent reduction in edema formation, supporting its anti-inflammatory potential.
  • Viral Replication Studies : In vitro assays demonstrated that treatment with this compound led to a marked decrease in hepatitis B virus replication rates.

Properties

Molecular Formula

C14H13KN4O2

Molecular Weight

308.38 g/mol

IUPAC Name

potassium;3-benzyl-7-ethylpurin-1-ide-2,6-dione

InChI

InChI=1S/C14H14N4O2.K/c1-2-17-9-15-12-11(17)13(19)16-14(20)18(12)8-10-6-4-3-5-7-10;/h3-7,9H,2,8H2,1H3,(H,16,19,20);/q;+1/p-1

InChI Key

RVJNTHTVKOYDGE-UHFFFAOYSA-M

Canonical SMILES

CCN1C=NC2=C1C(=O)[N-]C(=O)N2CC3=CC=CC=C3.[K+]

Origin of Product

United States

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